Cas no 663943-27-9 (N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline)

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is a brominated aromatic amine compound characterized by its distinct molecular structure, featuring two 4-bromophenyl groups and a trimethyl-substituted aniline core. This compound is primarily utilized in organic synthesis and materials science, particularly as an intermediate in the development of advanced polymers, liquid crystals, or optoelectronic materials. The presence of bromine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, facilitating the construction of complex aromatic systems. The trimethylaniline moiety contributes to steric hindrance, which can influence molecular packing and solubility properties. Its well-defined structure and functional groups make it a valuable building block for tailored chemical modifications in research and industrial applications.
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline structure
663943-27-9 structure
商品名:N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
CAS番号:663943-27-9
MF:C21H19Br2N
メガワット:445.1903
CID:3043482
PubChem ID:354334755

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline 化学的及び物理的性質

名前と識別子

    • N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
    • Bis(4-bromophenyl)mesitylamine
    • B5507
    • J3.509.902F
    • Benzenamine, N,N-bis(4-bromophenyl)-2,4,6-trimethyl-
    • T71192
    • MFCD30534245
    • BS-44589
    • CS-0187557
    • 663943-27-9
    • SCHEMBL1115815
    • 834-011-4
    • インチ: 1S/C21H19Br2N/c1-14-12-15(2)21(16(3)13-14)24(19-8-4-17(22)5-9-19)20-10-6-18(23)7-11-20/h4-13H,1-3H3
    • InChIKey: XZCBYXUKPMELOQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])N(C1C([H])=C([H])C(=C([H])C=1[H])Br)C1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 444.98638g/mol
  • どういたいしつりょう: 442.98842g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.6
  • トポロジー分子極性表面積: 3.2

じっけんとくせい

  • ゆうかいてん: 119.0 to 123.0 deg-C

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline セキュリティ情報

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B802783-10mg
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
663943-27-9
10mg
$ 50.00 2022-06-01
TRC
B802783-100mg
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
663943-27-9
100mg
$ 80.00 2022-06-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5507-5g
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
663943-27-9 98.0%(GC)
5g
3980CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5507-1g
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
663943-27-9 98.0%(GC)
1g
¥1185.0 2023-09-01
Aaron
AR00IN37-100mg
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
663943-27-9 98%
100mg
$18.00 2025-02-28
A2B Chem LLC
AI68631-1g
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
663943-27-9 98% GC
1g
$98.00 2024-04-19
Aaron
AR00IN37-1g
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
663943-27-9 98%
1g
$112.00 2025-02-28
1PlusChem
1P00IMUV-250mg
Benzenamine, N,N-bis(4-bromophenyl)-2,4,6-trimethyl-
663943-27-9 98%
250mg
$41.00 2025-03-01
1PlusChem
1P00IMUV-5g
Benzenamine, N,N-bis(4-bromophenyl)-2,4,6-trimethyl-
663943-27-9 98% GC
5g
$339.00 2025-03-15
abcr
AB549779-5g
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline; .
663943-27-9
5g
€788.10 2025-02-14

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline 関連文献

N,N-Bis(4-bromophenyl)-2,4,6-trimethylanilineに関する追加情報

Introduction to N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline (CAS No. 663943-27-9)

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 663943-27-9, has garnered attention due to its potential in various chemical synthesis processes and its role as a precursor in the development of novel pharmaceutical agents. The molecular formula of this compound reflects its complexity and the specific functional groups it possesses, which contribute to its reactivity and utility in synthetic chemistry.

The structure of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline consists of a central aniline core substituted with two 4-bromo phenyl groups and three methyl groups at the 2, 4, and 6 positions. This arrangement imparts a high degree of symmetry to the molecule, which can influence its electronic properties and interactions with other molecules. The presence of bromine atoms at the para position relative to the phenyl rings enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

In recent years, the compound has been extensively studied for its applications in pharmaceutical development. Specifically, researchers have been exploring its potential as a building block for more complex molecules that exhibit therapeutic effects. The brominated aromatic system allows for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).

One of the most compelling aspects of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted by therapeutic agents to treat various diseases, including cancer. The ability to modify this compound to create more specific inhibitors has led to several promising candidates entering clinical trials. For instance, derivatives of this molecule have shown efficacy in inhibiting tyrosine kinases, which are overactive in certain types of cancer.

The chemical properties of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline also make it useful in materials science applications. Its aromatic structure and the presence of bromine atoms contribute to its stability and thermal properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials. Researchers have demonstrated that incorporating this compound into polymer matrices can enhance the performance of these materials by improving charge transport properties.

Furthermore, the compound has been investigated for its potential role in catalysis. The bromine atoms serve as excellent leaving groups in various reactions, allowing for the development of novel catalytic systems that can facilitate difficult transformations. For example, it has been used as a ligand precursor in transition metal catalysis, where it helps to stabilize metal centers and improve reaction yields.

The synthesis of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the bromination of aniline derivatives followed by alkylation with dimethyl sulfate or similar reagents. The final step involves coupling two such intermediates to form the bis-substituted product. This synthetic route underscores the importance of carefully selected reagents and reaction conditions to achieve high yields and purity.

In conclusion, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline (CAS No. 663943-27-9) is a versatile compound with significant applications across multiple fields. Its role as a precursor in pharmaceutical synthesis, particularly for kinase inhibitors, underscores its importance in drug development. Additionally, its utility in materials science and catalysis highlights its broad applicability. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in both academic and industrial chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:663943-27-9)N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
A1167462
清らかである:99%
はかる:5g
価格 ($):423.0